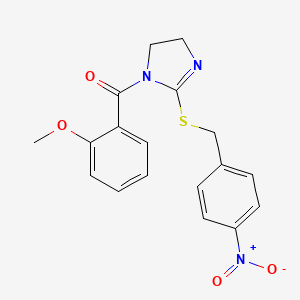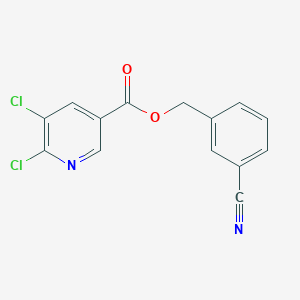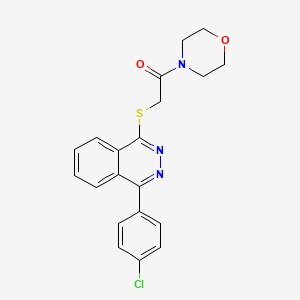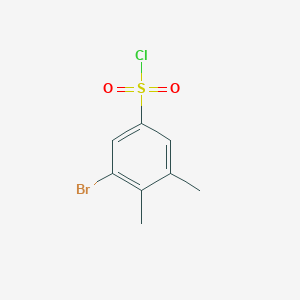
2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(isopropylsulfonyl)phenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule. It contains a phenyl ring, an isopropylsulfonyl group, a phenethyl group, and a pyridin-2-ylmethyl group. The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the phenyl, isopropylsulfonyl, phenethyl, and pyridin-2-ylmethyl groups would likely confer specific structural characteristics to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, N,N′-donor cis-palladium (II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands have been studied for their substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the phenyl, isopropylsulfonyl, phenethyl, and pyridin-2-ylmethyl groups would likely influence its solubility, stability, and reactivity .Scientific Research Applications
Corrosion Inhibition
- Yıldırım & Cetin (2008) reported on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, including similar structures to the compound , demonstrating their efficacy as corrosion inhibitors in acidic and oil mediums. These compounds exhibited promising inhibition efficiencies, suggesting potential applications in materials science and engineering (Yıldırım & Cetin, 2008).
Structural Chemistry
- The crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was studied by Umezono & Okuno (2015), providing insights into the structural properties of similar acetamide compounds. This research contributes to our understanding of molecular geometry and bonding in this class of chemicals (Umezono & Okuno, 2015).
Synthesis and Biological Activity
Mahyavanshi et al. (2017) synthesized a new series of acetamide derivatives, including structures akin to the compound , and evaluated them for antimicrobial activity. This indicates the potential of such compounds in the development of new antimicrobial agents (Mahyavanshi et al., 2017).
A study by Nunna et al. (2014) involved the synthesis and characterization of novel heterocyclic compounds containing the sulfamido moiety. These compounds, which have structural similarities to the acetamide , showed antibacterial and antifungal activities, suggesting their potential use in pharmaceutical applications (Nunna et al., 2014).
Chaudhuri et al. (2007) synthesized mononuclear zinc complexes of pyridylmethylamide ligands, including a compound similar to the one . This research highlights the application of such compounds in coordination chemistry and material science (Chaudhuri et al., 2007).
Additionally, Palamarchuk et al. (2019) explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, providing insights into the versatility of such compounds in chemical synthesis (Palamarchuk et al., 2019).
Dollé et al. (2008) discussed the synthesis of a selective radioligand for PET imaging, showcasing the potential use of similar acetamide derivatives in medical imaging and diagnostics (Dollé et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-20(2)31(29,30)24-13-11-22(12-14-24)18-25(28)27(19-23-10-6-7-16-26-23)17-15-21-8-4-3-5-9-21/h3-14,16,20H,15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXRHOKIBNNTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-ethoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2468771.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)
![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)

![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)


![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)